molecular formula C5H8FNO3S B14066566 2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride

2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride

Cat. No.: B14066566
M. Wt: 181.19 g/mol
InChI Key: ZOHOIEBVKWKXCE-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[33]heptane-6-sulfonyl fluoride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride typically involves multiple steps. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, leading to the formation of the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for precise reaction conditions and the removal of by-products. The use of sulfonic acid salts instead of oxalate salts has been shown to yield more stable and soluble products, facilitating industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and various substituted spiro compounds.

Scientific Research Applications

2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride involves its interaction with specific molecular targets. For example, as an EGFR kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways involved in cancer cell proliferation. Similarly, as an LRRK2 inhibitor, it interferes with the kinase activity, reducing the pathological effects associated with Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable sulfonyl fluoride derivatives makes it particularly valuable in drug discovery and development .

Properties

Molecular Formula

C5H8FNO3S

Molecular Weight

181.19 g/mol

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride

InChI

InChI=1S/C5H8FNO3S/c6-11(8,9)7-1-5(2-7)3-10-4-5/h1-4H2

InChI Key

ZOHOIEBVKWKXCE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1S(=O)(=O)F)COC2

Origin of Product

United States

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